An In-depth Technical Guide to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
An In-depth Technical Guide to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a derivative of 3-chloro-1,2-propanediol (α-chlorohydrin), it is associated with male chemosterilant activity.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol that serves as a versatile building block in organic synthesis.[2] Its structure, containing amino, hydroxyl, and chloro functional groups, allows for a variety of chemical transformations. The hydrochloride salt form enhances its stability and handling properties.
Table 1: Chemical and Physical Properties of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉Cl₂NO | [2] |
| Molecular Weight | 146.02 g/mol | [2] |
| CAS Number | 34839-14-0 | [2] |
| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [2] |
| Melting Point | >131°C (decomposition) | |
| Boiling Point | 240.2°C at 760 mmHg (estimated) | |
| Solubility | Soluble in DMSO | [2] |
| Appearance | White solid | |
| InChI Key | ZCPJBHYNOFIAPJ-DFWYDOINSA-N | [2] |
Synthesis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride
The primary synthetic route to enantiomerically pure (R)-1-Amino-3-chloropropan-2-ol hydrochloride involves the use of a chiral precursor, most commonly (R)-epichlorohydrin. The synthesis generally proceeds via the ring-opening of the epoxide by a nitrogen source, followed by the formation of the hydrochloride salt.
General Experimental Protocol: Aminolysis of (R)-Epichlorohydrin
This protocol describes a general method for the synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride from (R)-epichlorohydrin. The choice of amine and reaction conditions can be optimized for yield and purity.
Materials:
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(R)-Epichlorohydrin
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Amine (e.g., ammonia, benzylamine)
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Solvent (e.g., ethanol, methanol, acetonitrile)
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Hydrochloric acid (concentrated or in a suitable solvent)
Procedure:
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Epoxide Ring Opening: (R)-Epichlorohydrin is dissolved in a suitable solvent. An excess of the chosen amine is added to the solution. The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques such as TLC or HPLC. The use of a catalyst, such as a Lewis acid, may enhance the reaction rate and regioselectivity.
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Deprotection (if necessary): If a protected amine like benzylamine is used, the protecting group is cleaved. This is typically achieved by catalytic hydrogenation or by treatment with a strong acid.
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Salt Formation: The resulting amino alcohol is treated with hydrochloric acid to form the hydrochloride salt. This is often done by adding a solution of HCl in a solvent like ethanol or by bubbling HCl gas through the reaction mixture.
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Isolation and Purification: The (R)-1-Amino-3-chloropropan-2-ol hydrochloride precipitates from the solution and can be collected by filtration. The crude product may be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Biological Activity and Mechanism of Action
The biological significance of (R)-1-Amino-3-chloropropan-2-ol hydrochloride is primarily linked to its relationship with α-chlorohydrin, a known male chemosterilant.[1] The antifertility effects of α-chlorohydrin are dose-dependent and species-specific.[3][4]
Mechanism of Male Chemosterilization by α-Chlorohydrin
The mechanism of action of α-chlorohydrin is believed to involve its metabolic conversion to an active intermediate that disrupts sperm metabolism. Low doses of α-chlorohydrin are thought to specifically target mature sperm in the epididymis, rendering them incapable of fertilization without affecting libido or sperm morphology.[3]
The proposed mechanism involves the inhibition of key enzymes in the glycolytic pathway of sperm, such as glyceraldehyde-3-phosphate dehydrogenase.[5] This inhibition leads to a depletion of ATP, which is essential for sperm motility and, consequently, fertilization.[5]
High doses of α-chlorohydrin can lead to the formation of spermatoceles (lesions in the epididymis), which can cause irreversible sterility in some rodent species.[3][6]
Applications in Drug Development and Research
The chiral nature of (R)-1-Amino-3-chloropropan-2-ol hydrochloride makes it a valuable building block for the synthesis of enantiomerically pure pharmaceutical compounds. While its (S)-enantiomer is a well-known precursor to the antibiotic linezolid, the (R)-enantiomer holds potential for the development of other therapeutic agents.[1]
Its applications in research include:
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Chiral Synthesis: Serving as a starting material for the synthesis of complex chiral molecules.
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Structure-Activity Relationship (SAR) Studies: Investigating the impact of stereochemistry on the biological activity of novel compounds.
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Development of Novel Antifertility Agents: Exploring its potential and the mechanism of its derivatives as male contraceptives.
Spectral Data
Conclusion
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral compound with significant potential in synthetic chemistry and drug discovery. Its connection to the male chemosterilant α-chlorohydrin provides a compelling area for further research into novel contraceptive agents. The synthetic accessibility from (R)-epichlorohydrin allows for its use as a versatile building block in the creation of new, enantiomerically pure molecules with potential therapeutic applications. Further investigation into its specific biological mechanisms and the acquisition of comprehensive analytical data will be crucial for fully realizing its potential in the fields of medicinal chemistry and pharmacology.
References
- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 2. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 3. connectsci.au [connectsci.au]
- 4. Antifertility actions of alpha-chlorohydrin in the male - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of α-chlorohydrin as a male anti-fertility agent. Inhibition of the metabolism of ram spermatozoa by α-chlorohydrin and location of block in glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of alpha-chlorhydrin on the testes and caput epididymidis of rat, gerbil (Meriones hurrianae), bat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
